molecular formula C21H25BrCl2F2N2O4 B2467250 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-bromo-2,6-difluorophenoxy)propan-2-ol dihydrochloride CAS No. 1049793-29-4

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-bromo-2,6-difluorophenoxy)propan-2-ol dihydrochloride

Cat. No. B2467250
CAS RN: 1049793-29-4
M. Wt: 558.24
InChI Key: SAQAYIMCNROJPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-bromo-2,6-difluorophenoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C21H25BrCl2F2N2O4 and its molecular weight is 558.24. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-bromo-2,6-difluorophenoxy)propan-2-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-bromo-2,6-difluorophenoxy)propan-2-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A range of organotin(IV) derivatives, including those with a benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl component, have been synthesized and characterized. These compounds, characterized using FT-IR, 1H, 13C, and 119Sn NMR spectroscopy, showed significant antibacterial, antifungal, and cytotoxic activities, especially against ovarian cancer cells (Shaheen et al., 2018).

Pharmacological Potential

Derivatives of the benzo[d][1,3]dioxol-5-ylmethyl)piperazin component have been studied for their potential as antidepressant drugs. These compounds demonstrated dual activity at 5-HT1A serotonin receptors and serotonin transporter, indicating a possible new class of antidepressants (Martínez et al., 2001).

Antimalarial Activity

Certain derivatives containing the benzo[d][1,3]dioxol-5-ylmethyl)piperazin component have shown promising antimalarial activity. The crystal structures of these compounds were reported, indicating the importance of specific functional groups for generating this activity (Cunico et al., 2009).

Structural Analysis for Drug Design

Structural analysis of related compounds, like those with a benzo[d][1,2,3]triazol-1-yl component, has been conducted. Such studies involving conformational analysis, molecular orbital studies, and molecular docking are crucial for the drug design of selective antagonists, potentially relevant to compounds with a benzo[d][1,3]dioxol-5-ylmethyl)piperazin component (Xu et al., 2016).

Antimicrobial and Antitumor Activities

Synthesis and biological evaluation of triazole derivatives, which are structurally related to the benzo[d][1,3]dioxol-5-ylmethyl)piperazin component, showed antimicrobial activities. Some of these compounds were found to have good or moderate activities against various microorganisms, suggesting similar potential for the target compound (Bektaş et al., 2007). Additionally, piperazine-based tertiary amino alcohols and their dihydrochlorides, related in structure, have been synthesized and evaluated for antitumor activity (Hakobyan et al., 2020).

properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(4-bromo-2,6-difluorophenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrF2N2O4.2ClH/c22-15-8-17(23)21(18(24)9-15)28-12-16(27)11-26-5-3-25(4-6-26)10-14-1-2-19-20(7-14)30-13-29-19;;/h1-2,7-9,16,27H,3-6,10-13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQAYIMCNROJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(COC4=C(C=C(C=C4F)Br)F)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrCl2F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-bromo-2,6-difluorophenoxy)propan-2-ol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.